molecular formula C25H20ClN3O5S B3010352 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone CAS No. 877818-82-1

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone

Numéro de catalogue: B3010352
Numéro CAS: 877818-82-1
Poids moléculaire: 509.96
Clé InChI: GJBZRZNVQRHHDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a 1,2,4-triazole derivative characterized by a benzodioxol-5-yloxymethyl substituent at the 5-position of the triazole ring, a 4-methoxyphenyl group at the 4-position, and a sulfanyl-linked 4-chlorophenyl ethanone moiety. Such structural features are common in bioactive triazole derivatives, which are frequently explored for antimicrobial, antiviral, and enzyme-inhibitory properties .

Propriétés

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O5S/c1-31-19-8-6-18(7-9-19)29-24(13-32-20-10-11-22-23(12-20)34-15-33-22)27-28-25(29)35-14-21(30)16-2-4-17(26)5-3-16/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBZRZNVQRHHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone is a complex organic molecule with potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

  • IUPAC Name : 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone
  • Molecular Formula : C20H20ClN3O4S
  • Molecular Weight : 433.91 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings from various studies.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole moiety in this compound is known for its ability to inhibit fungal growth by targeting the enzyme lanosterol 14-alpha-demethylase, which is essential for ergosterol biosynthesis in fungi .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
2-{...}Candida albicans16 µg/mL
2-{...}Staphylococcus aureus8 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: In Vitro Anticancer Effects
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM) and increased apoptosis markers such as cleaved PARP and caspase-3 activation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its effects on pro-inflammatory cytokines. It has been shown to reduce the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS), indicating a potential role in modulating inflammatory responses .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzymatic Pathways : The triazole ring inhibits specific enzymes crucial for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
  • Modulation of Cytokine Production : Reduction in pro-inflammatory cytokines suggests a mechanism for alleviating inflammation.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Triazole Positions 4 and 5) Molecular Formula Bioactivity Highlights
Target Compound 4-(4-Methoxyphenyl), 5-(Benzodioxol-oxy-methyl) C25H19ClN3O4S Antimicrobial (hypothesized)
1-(1,3-Benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone 4-(4-Methylphenyl), 5-(4-Chlorophenyl) C24H18ClN3O3S Not reported; structural similarity noted
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Chlorophenyl)Ethanone 4-(4-Methoxyphenyl), 5-(4-tert-Butylphenyl) C27H26ClN3O2S Enhanced lipophilicity
2-{[5-(Anilinomethyl)-4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Chlorophenyl)Ethanone 4-(4-Chlorophenyl), 5-(Anilinomethyl) C24H19Cl2N5OS Potential hydrogen-bonding interactions
2-(((5-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)Benzo[d]Thiazole (6r) 4-(4-Methoxyphenyl), 5-(4-Chlorophenyl) C24H18ClN3O2S2 5-Lipoxygenase-activating protein inhibitor

Key Observations:

Benzodioxol vs. Chlorophenyl Substituents (Position 5): The target compound’s benzodioxol-oxy-methyl group (electron-rich) may improve metabolic stability compared to the 4-chlorophenyl group in analogues like , which is more electron-withdrawing. The 4-tert-butylphenyl substituent in increases molecular weight (492.034 vs.

4-Methoxyphenyl vs. 4-Methylphenyl (Position 4):

  • The 4-methoxyphenyl group in the target compound and provides moderate steric bulk and electron-donating effects, whereas 4-methylphenyl in lacks the methoxy’s hydrogen-bonding capability.

Sulfanyl-Linked Moieties: The ethanone group in the target compound is consistent with analogues like and , but the 4-chlorophenyl tail enhances hydrophobic interactions compared to benzo[d]thiazole in .

Comparison with Analogues:

  • Compound uses similar S-alkylation with α-haloketones but substitutes benzothiazole derivatives.
  • highlights unexpected triazolone formation during reduction, underscoring the need for precise reaction control in triazole chemistry .

Physicochemical and Analytical Data

Table 2: Comparative Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight 473.95 g/mol 492.034 g/mol 471.93 g/mol
LogP (Predicted) 4.2 5.1 3.9
Hydrogen Bond Acceptors 7 5 6
  • The target compound’s benzodioxol group increases hydrogen-bond acceptors (7 vs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.